
Malonic acid, ((1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malonic acid, ((1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)-, diethyl ester is a complex organic compound known for its significant pharmacological properties. This compound is a derivative of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). It exhibits potent anti-inflammatory and antipyretic activities, making it a valuable compound in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, ((1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)-, diethyl ester involves several steps. One common method includes the reaction of 1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with diethyl malonate in the presence of a base such as triethylamine to yield the desired ester .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Malonic acid, ((1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted esters .
Wissenschaftliche Forschungsanwendungen
Malonic acid, ((1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)-, diethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Due to its anti-inflammatory and antipyretic properties, it is investigated for potential use in treating inflammatory diseases and conditions.
Industry: It is used in the development of pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of malonic acid, ((1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)-, diethyl ester involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound’s molecular targets include COX-1 and COX-2 enzymes, and it affects the arachidonic acid pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indomethacin: A closely related compound with similar anti-inflammatory properties.
Diclofenac: Another NSAID with a similar mechanism of action.
Sulindac: Shares structural similarities and pharmacological effects with the compound
Uniqueness
Malonic acid, ((1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)-, diethyl ester is unique due to its specific ester functional group, which can influence its pharmacokinetics and pharmacodynamics. This structural feature may enhance its bioavailability and therapeutic efficacy compared to other similar compounds .
Eigenschaften
CAS-Nummer |
57846-34-1 |
|---|---|
Molekularformel |
C26H26ClNO7 |
Molekulargewicht |
499.9 g/mol |
IUPAC-Name |
diethyl 2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]propanedioate |
InChI |
InChI=1S/C26H26ClNO7/c1-5-34-25(31)23(26(32)35-6-2)22(29)14-19-15(3)28(21-12-11-18(33-4)13-20(19)21)24(30)16-7-9-17(27)10-8-16/h7-13,23H,5-6,14H2,1-4H3 |
InChI-Schlüssel |
HLEVUODDKUBNNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)
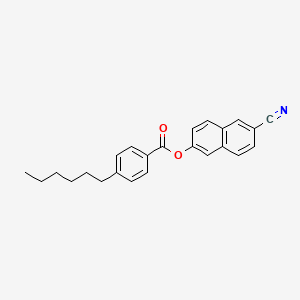


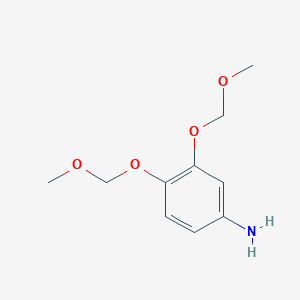

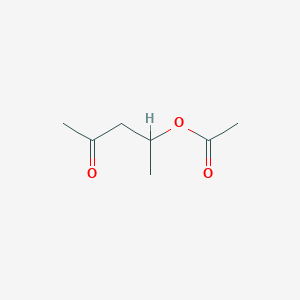
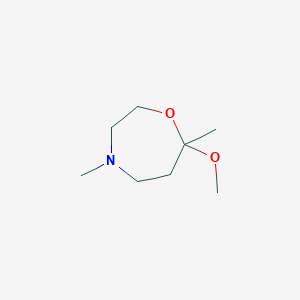

![4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14626231.png)

![3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid](/img/structure/B14626236.png)
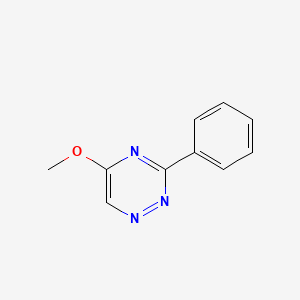
![Benzene, 1-methyl-4-[(phenylethynyl)telluro]-](/img/structure/B14626259.png)
